molecular formula C24H29FN4O5 B2396111 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide CAS No. 896360-79-5

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

Cat. No. B2396111
M. Wt: 472.517
InChI Key: NQNFYRMTYFVYIW-UHFFFAOYSA-N
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Description

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a useful research compound. Its molecular formula is C24H29FN4O5 and its molecular weight is 472.517. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of two primary starting materials, followed by several reaction steps to form the final product. The key steps in the synthesis pathway include the formation of the amide bond and the introduction of the benzo[d][1,3]dioxol-5-yl and 4-fluorophenyl groups.

Starting Materials
N-(2-methoxyethyl)oxalamide, 2-(4-(4-fluorophenyl)piperazin-1-yl)ethan-1-ol, 2-(benzo[d][1,3]dioxol-5-yl)acetic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), Triethylamine (TEA), Methanol, Dichloromethane (DCM), Diethyl ether, Wate

Reaction
Step 1: Synthesis of 2-(4-(4-fluorophenyl)piperazin-1-yl)ethan-1-ol by reacting 4-fluorophenylpiperazine with ethylene oxide in methanol., Step 2: Synthesis of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid by reacting 2-hydroxybenzoic acid with 1,2-dimethoxybenzene in the presence of sulfuric acid., Step 3: Synthesis of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide by reacting 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with 2-(4-(4-fluorophenyl)piperazin-1-yl)ethan-1-ol in the presence of DCC, DMAP, and TEA in DCM., Step 4: Synthesis of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide by reacting N-(2-methoxyethyl)oxalamide with N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide in the presence of DCC, DMAP, and TEA in DCM., Step 5: Purification of the final product by washing with water and drying with diethyl ether.

properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O5/c1-32-13-8-26-23(30)24(31)27-15-20(17-2-7-21-22(14-17)34-16-33-21)29-11-9-28(10-12-29)19-5-3-18(25)4-6-19/h2-7,14,20H,8-13,15-16H2,1H3,(H,26,30)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNFYRMTYFVYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

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